PPACKII (trifluoroacetate salt) PPACKII (trifluoroacetate salt)
Brand Name: Vulcanchem
CAS No.: 649748-23-2
VCID: VC0005535
InChI: InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C29H35ClF6N6O7
Molecular Weight: 729.074

PPACKII (trifluoroacetate salt)

CAS No.: 649748-23-2

Inhibitors

VCID: VC0005535

Molecular Formula: C29H35ClF6N6O7

Molecular Weight: 729.074

PPACKII (trifluoroacetate salt) - 649748-23-2

CAS No. 649748-23-2
Product Name PPACKII (trifluoroacetate salt)
Molecular Formula C29H35ClF6N6O7
Molecular Weight 729.074
IUPAC Name (2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1
Standard InChIKey JVMDQRDDGVKUMG-WOSURGFKSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Appearance Assay:≥95%A crystalline solid
Synonyms D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-phenylalaninamide, bis(trifluoroacetate)
PubChem Compound 131698209
Last Modified Nov 11 2021
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